(Cyclohexanecarbonyl)-L-leucine
Description
Essentiality and Metabolic Fates of L-Leucine
As an essential amino acid, L-leucine is vital for growth and repair, but its metabolic pathways are also central to energy homeostasis. After being taken up by cells, L-leucine can undergo several metabolic transformations. nih.gov
The primary metabolic pathway for L-leucine begins with its transamination, catalyzed by branched-chain amino acid aminotransferase (BCAT), to form α-ketoisocaproate (α-KIC). ontosight.ai1stsci.com This initial step is reversible and occurs predominantly in skeletal muscle. sigmaaldrich.com From α-KIC, the metabolic route largely proceeds via the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which converts α-KIC into isovaleryl-CoA. ontosight.aichemicalbook.com This product is then further metabolized to acetyl-CoA and acetoacetate, classifying L-leucine as an exclusively ketogenic amino acid. chemicalbook.com This ketogenic property makes it a significant source of energy, particularly during periods of metabolic stress.
A minor, yet significant, metabolic fate of L-leucine involves its conversion to β-hydroxy β-methylbutyrate (HMB). chemicalbook.comnih.gov It is estimated that approximately 5% of dietary L-leucine is converted into HMB, a process initiated by the enzyme α-KIC dioxygenase. ontosight.aisigmaaldrich.comchemicalbook.com Both α-KIC and HMB are themselves bioactive molecules that have garnered attention as nutritional supplements for their roles in muscle metabolism. nih.govbertin-bioreagent.com
Regulatory Roles of L-Leucine in Cellular Processes
L-leucine is a potent activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a master regulator of cell growth, proliferation, and protein synthesis. Current time information in Bangalore, IN.researchgate.netacs.orggoogle.com The activation of mTOR complex 1 (mTORC1) by leucine (B10760876) is a key mechanism through which protein synthesis is stimulated in various tissues, including skeletal muscle and adipose tissue. Current time information in Bangalore, IN.acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(cyclohexanecarbonylamino)-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3,(H,14,15)(H,16,17)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOSQGRPLTUAHR-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Rationale and Significance of N Terminal Derivatization in Amino Acid Chemistry
The N-terminus, or the free amino group, of an amino acid is a key site for chemical modification. N-terminal derivatization involves attaching a chemical group (an acyl group in the case of N-acylation) to this nitrogen atom. This strategy is widely employed in chemical biology and medicinal chemistry for several reasons.
Firstly, derivatization can dramatically alter the physicochemical properties of the parent amino acid, such as its solubility, stability, and lipophilicity. ontosight.ai This is particularly useful in drug design, where modifying a lead compound can improve its pharmacological profile. Secondly, N-terminal modification is a cornerstone of peptide and protein chemistry. It is used to introduce labels for imaging, to create building blocks for solid-phase peptide synthesis, and to generate simpler, more easily interpretable spectra in mass spectrometry-based proteomics. naturalproducts.net The introduction of an acyl group can protect the N-terminus during chemical synthesis or create novel bioactive molecules with unique properties. acs.orgtubitak.gov.tr For instance, N-acyl amino acids are studied for their potential as surfactants and have applications in the cosmetics and pharmaceutical industries. tubitak.gov.trresearchgate.net
Specific Focus: the Chemical Compound L Leucine, N Cyclohexylcarbonyl and Its Research Context
General Principles of N-Acylation and Amide Bond Formation in Amino Acid Chemistry
The formation of an amide bond, specifically a peptide bond in the context of proteins, is a fundamental reaction in biochemistry and organic chemistry. libretexts.orglibretexts.org This covalent linkage is formed between the carbonyl carbon of a carboxylic acid and the nitrogen atom of an amine, with the concurrent elimination of a water molecule. fiveable.meyoutube.com In the synthesis of N-acylated amino acids, the nucleophilic amino group of the amino acid attacks an activated acyl donor.
The primary methods for N-acylation in amino acid chemistry include:
Reaction with Acid Chlorides: A common and efficient method is the Schotten-Baumann reaction, where an amino acid reacts with an acyl chloride (like cyclohexanecarbonyl chloride) in the presence of a base (e.g., sodium hydroxide (B78521) or sodium bicarbonate). nih.govresearchgate.net The base neutralizes the hydrochloric acid byproduct and deprotonates the amino group, enhancing its nucleophilicity.
Reaction with Acid Anhydrides: Symmetrical or mixed anhydrides can also serve as acylating agents. isef.netresearchgate.net This reaction is often used for introducing smaller acyl groups, such as the acetyl group from acetic anhydride. google.com
Carboxylic Acid Coupling: Direct reaction between a carboxylic acid and an amine is slow and requires high temperatures. libretexts.orgwm.edu Therefore, coupling agents are widely employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid by converting its hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. libretexts.org This approach is central to solid-phase peptide synthesis. masterorganicchemistry.com
The amide bond is notably stable and resistant to hydrolysis due to resonance stabilization between the nitrogen lone pair and the carbonyl group, which imparts a partial double-bond character to the C-N bond and results in a planar geometry. fiveable.me This stability is crucial for the structural integrity of peptides and proteins. libretexts.org
Optimized Synthetic Pathways for N-(Cyclohexylcarbonyl)-L-Leucine
The synthesis of N-(Cyclohexylcarbonyl)-L-Leucine, starting from the proteinogenic amino acid L-leucine, is most efficiently achieved through N-acylation using an activated derivative of cyclohexanecarboxylic acid. An optimized and widely applicable pathway is the Schotten-Baumann reaction.
In a typical procedure, L-leucine is dissolved in an aqueous basic solution, such as aqueous sodium bicarbonate or sodium hydroxide, and cooled to 0°C. nih.gov Cyclohexanecarbonyl chloride, the acylating agent, is then added dropwise to the stirred suspension. The reaction is generally rapid and proceeds with good yield.
Reaction Scheme: L-Leucine + Cyclohexanecarbonyl chloride --(Base, H₂O)--> N-(Cyclohexylcarbonyl)-L-Leucine
After the reaction is complete, the mixture is typically acidified to precipitate the N-acylated product, which is often a solid. The crude product can then be purified by recrystallization. The use of L-leucine as the starting material directly installs the desired (S)-stereochemistry at the α-carbon. ontosight.ai
| Reagent/Parameter | Role/Condition | Rationale |
| L-Leucine | Starting Material | Provides the amino acid backbone with (S)-stereochemistry. |
| Cyclohexanecarbonyl chloride | Acylating Agent | Provides the cyclohexylcarbonyl moiety. The chloride is a good leaving group, activating the carbonyl for nucleophilic attack. |
| Sodium Bicarbonate/Hydroxide | Base | Neutralizes HCl byproduct and enhances the nucleophilicity of the amino group. |
| Aqueous/Organic Solvent | Reaction Medium | Dissolves reactants; a biphasic system (e.g., water/THF) can be used. nih.gov |
| 0°C to Room Temperature | Temperature | Controls reaction rate and minimizes potential side reactions. |
| Acidification (e.g., with HCl) | Work-up Step | Protonates the carboxylate, leading to the precipitation of the final product. |
Advanced Synthetic Strategies for Leucine-Based Derivatives
Beyond classical methods, modern synthetic chemistry seeks more sustainable and efficient routes for preparing N-acylated amino acids.
Green chemistry principles aim to reduce waste and environmental impact. For N-acyl amino acid synthesis, key approaches include enzymatic catalysis and mechanochemistry.
Enzymatic Synthesis: Biocatalysis offers a highly sustainable alternative to conventional chemical synthesis. nih.gov Enzymes like lipases or aminoacylases can catalyze the formation of amide bonds under mild, aqueous conditions, avoiding the use of toxic reagents and protecting groups. nih.gov These ATP-independent hydrolases can activate carboxylic acids via an acyl-enzyme intermediate, which then reacts with the amine. nih.gov
Mechanochemistry: This solvent-free or low-solvent technique uses mechanical force (e.g., ball milling) to initiate chemical reactions. taltech.eeacs.org For amide bond formation, mechanochemical activation of carboxylic acids with coupling agents has proven highly efficient. researchgate.net This method significantly reduces solvent waste, can shorten reaction times, and sometimes provides access to different product selectivities compared to solution-phase reactions. rsc.orgchemrxiv.org The use of milling has been successfully applied to the synthesis of dipeptides and other amides, demonstrating its potential for producing N-acylated amino acids like N-(cyclohexylcarbonyl)-L-leucine. researchgate.net
The synthesis of N-(Cyclohexylcarbonyl)-L-Leucine is inherently stereoselective when starting with enantiomerically pure L-leucine. The primary challenge is to prevent racemization of the α-carbon's stereocenter during the acylation reaction.
Racemization can occur, particularly under harsh conditions, through the formation of a planar oxazolone (B7731731) (or azlactone) intermediate. nih.gov This is a greater risk when activating the carboxyl group of an N-acyl amino acid for subsequent peptide coupling. However, for the direct N-acylation of a free amino acid, the risk is lower.
Strategies to ensure stereochemical retention include:
Mild Reaction Conditions: Using controlled temperatures (e.g., 0°C) and avoiding excessively strong bases or prolonged reaction times minimizes the risk of epimerization. nih.gov
Choice of Reagents: The Schotten-Baumann reaction is generally considered safe in terms of stereoretention for simple N-acylation. When N-acyl leucine (B10760876) is used as a building block for further coupling, the use of urethane-based protecting groups (like Boc or Cbz) on the amino acid is a classic strategy to suppress oxazolone formation and maintain stereochemical integrity. nih.gov In the synthesis of the target compound itself, this is not applicable as the N-terminus is being acylated directly.
Enzymatic methods are inherently stereoselective, providing another powerful tool for producing enantiomerically pure N-acylated amino acids. nih.gov
Applications in Peptide Chemistry: Utilization of N-(Cyclohexylcarbonyl)-L-Leucine as a Building Block
In peptide chemistry, amino acids and their derivatives are fundamental building blocks. ossila.comsigmaaldrich.com N-(Cyclohexylcarbonyl)-L-Leucine serves as a specialized building block used to introduce a specific modification at the N-terminus of a peptide chain. ontosight.ai
Once synthesized, the carboxylic acid of N-(cyclohexylcarbonyl)-L-leucine can be activated using standard peptide coupling reagents (e.g., HATU, HBTU, EDC) and reacted with the free N-terminal amine of a resin-bound or solution-phase peptide. masterorganicchemistry.compeptide.com
Role as a Capping Group: The presence of the cyclohexylcarbonyl group on the nitrogen atom means that N-(cyclohexylcarbonyl)-L-leucine can only be added to the end of a peptide chain, acting as a "capping" group. This modification serves several purposes:
Increased Lipophilicity: The bulky, nonpolar cyclohexyl group significantly increases the hydrophobicity of the peptide, which can enhance its ability to cross cell membranes.
Enhanced Stability: Capping the N-terminus protects the peptide from degradation by exopeptidases (specifically, aminopeptidases) that recognize and cleave free N-terminal amino acids.
Modulation of Biological Activity: The N-terminal cap can alter the conformation of the peptide and its binding affinity for biological targets. nsf.gov
The incorporation of such modified residues is a common strategy in medicinal chemistry to transform biologically active peptides into more drug-like molecules with improved pharmacokinetic properties. nsf.govmdpi.com
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure of N-(cyclohexylcarbonyl)-L-leucine is critical to its function. The stereochemistry of the parent L-leucine, with its S-configuration at the alpha-carbon, is a fundamental determinant of its interaction with chiral biological macromolecules. researchgate.net The addition of the N-cyclohexylcarbonyl group introduces further conformational complexity.
The amide bond formed between the cyclohexanecarboxylic acid and the leucine amino group will predominantly exist in a trans conformation, which is energetically more favorable than the cis form. 1stsci.com The rotational freedom around the N-Cα and Cα-C' bonds (phi, ψ angles) of the leucine backbone, as well as the rotation around the bonds within the cyclohexyl ring and the isobutyl side chain, will define the molecule's accessible conformations. yale.edu
Studies on related N-acyl amino acids demonstrate that the acyl group can influence the conformational preferences of the amino acid residue. 1stsci.com The bulky cyclohexyl group in N-(cyclohexylcarbonyl)-L-leucine is expected to introduce significant steric hindrance, which could restrict the conformational freedom of the leucine backbone and side chain. This is in contrast to smaller acyl groups like the acetyl moiety in N-acetyl-leucine. yale.edu The interplay between the hydrophobic cyclohexyl ring and the isobutyl side chain of leucine will likely favor conformations that minimize steric clash and optimize intramolecular van der Waals interactions.
Table 1: Key Stereochemical and Conformational Features of N-(Cyclohexylcarbonyl)-L-Leucine
| Feature | Description | Implication |
| α-Carbon Chirality | Inherited from L-leucine (S-configuration). | Crucial for specific recognition by chiral biological targets like enzymes and receptors. researchgate.net |
| Amide Bond Geometry | Predominantly trans conformation. | Defines the basic shape of the molecule's backbone. 1stsci.com |
| Rotational Freedom | Torsional angles (φ, ψ) of the leucine backbone and rotations within the cyclohexyl and isobutyl groups. | Determines the overall three-dimensional shape and flexibility of the molecule. yale.edu |
| Steric Hindrance | Introduced by the bulky cyclohexylcarbonyl group. | Likely restricts conformational space compared to L-leucine or N-acetyl-L-leucine. |
Influence of the N-Cyclohexylcarbonyl Moiety on Molecular Recognition and Target Engagement
The N-cyclohexylcarbonyl group dramatically alters the chemical character of the N-terminus of leucine, transforming it from a primary amine to a neutral, lipophilic amide. This has profound implications for how the molecule interacts with biological targets.
A key principle learned from studies on N-acetyl-leucine is that N-acylation can switch the primary transporters responsible for its cellular uptake. nih.gov While L-leucine is a substrate for the L-type amino acid transporter (LAT1), N-acetyl-L-leucine is transported by organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter 1 (MCT1). nih.gov This switch is attributed to the change in the physicochemical properties, particularly the charge distribution, upon N-acetylation. nih.gov It is highly probable that N-(cyclohexylcarbonyl)-L-leucine, being an even more lipophilic N-acyl derivative, would also utilize different transport mechanisms than L-leucine, potentially favoring transporters that accommodate bulky, hydrophobic molecules.
The cyclohexylcarbonyl moiety provides a large, non-polar surface area, which can significantly enhance hydrophobic interactions with a binding pocket. This can lead to increased binding affinity for targets with suitable hydrophobic sub-pockets. For instance, in studies of N-acyl homoserine lactones, the acyl chain binds within a hydrophobic pocket of the receptor, and the length and nature of this chain are critical for binding affinity and specificity. pnas.org Similarly, the cyclohexyl group of N-(cyclohexylcarbonyl)-L-leucine would be expected to engage in favorable van der Waals interactions within a complementary hydrophobic region of a target protein.
Rational Design Principles for Modulating Biological Activity
The structure of N-(cyclohexylcarbonyl)-L-leucine can be systematically modified to alter its biological activity, a process guided by principles of rational drug design.
Computational methods are invaluable for exploring the conformational landscape of molecules like N-(cyclohexylcarbonyl)-L-leucine and predicting their interactions with potential biological targets. ias.ac.inrsc.org Molecular dynamics simulations can be employed to understand the dynamic behavior of the molecule in different environments and to identify low-energy, stable conformations. tandfonline.com
Docking simulations can then be used to predict how these conformations might bind to the active site of a target protein. nih.gov For example, in silico docking of N-acyl serines to the TRPV1 receptor has been used to predict binding energies and identify key hydrogen bonding interactions. nih.gov A similar approach for N-(cyclohexylcarbonyl)-L-leucine would involve docking its various conformations into the binding sites of potential targets to estimate binding affinities and identify key interacting residues. This information can guide the design of analogs with improved potency or selectivity.
Table 2: Computational Approaches in the Design of N-(Cyclohexylcarbonyl)-L-Leucine Analogs
| Computational Method | Application | Expected Outcome |
| Conformational Analysis | Exploring the rotational freedom of the molecule. | Identification of low-energy, stable conformers. yale.edu |
| Molecular Dynamics | Simulating the movement of the molecule over time. | Understanding the flexibility and dynamic behavior in a biological environment. tandfonline.com |
| Molecular Docking | Predicting the binding mode and affinity to a target protein. | Identification of potential biological targets and key binding interactions. nih.gov |
| Quantum Mechanics | Calculating electronic properties and reaction energies. | Understanding the chemical reactivity and electrostatic potential of the molecule. ias.ac.in |
Once a potential biological target for N-(cyclohexylcarbonyl)-L-leucine is identified, site-directed mutagenesis is a powerful experimental technique to validate the predictions from molecular modeling and to precisely map the binding pocket. neb.comscirp.org This technique involves systematically replacing specific amino acid residues in the target protein with other amino acids and then measuring the effect of these mutations on the binding of N-(cyclohexylcarbonyl)-L-leucine. nih.gov
For example, if modeling suggests that the cyclohexyl group of the ligand interacts with a specific phenylalanine residue in the binding pocket, mutating this phenylalanine to a smaller amino acid like alanine (B10760859) would be expected to decrease the binding affinity due to the loss of favorable hydrophobic interactions. Conversely, mutating a small residue to a larger one could introduce steric clash and prevent binding. By correlating the changes in binding affinity with the specific mutations, a detailed map of the ligand-binding site can be constructed. This knowledge is crucial for the rational design of new ligands with enhanced or altered properties. neb.com
Advanced Analytical and Spectroscopic Characterization Methodologies
Chromatographic Separation Techniques for Derivatized Amino Acids
Chromatographic methods are fundamental for the isolation and quantification of N-acyl amino acids like "L-Leucine, N-(cyclohexylcarbonyl)-." The choice of technique is dictated by the physicochemical properties of the analyte, including its polarity, which is significantly altered by the N-terminal cyclohexylcarbonyl group compared to the parent L-leucine molecule.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of amino acid analysis. Since amino acids and their non-chromophoric derivatives often lack a UV-absorbing or fluorescent moiety, derivatization is a common strategy to enhance detection sensitivity and selectivity. paulogentil.com
Pre-column derivatization involves reacting the analyte with a labeling agent prior to its introduction into the HPLC system. This approach offers several advantages, including the use of a wider variety of reagents and simpler system configurations. foodandnutritionresearch.net For N-acyl amino acids that may already possess some UV absorbance depending on the acyl group, further derivatization of the carboxylic acid moiety can improve chromatographic behavior and detection. A common method involves derivatization with reagents like 2,4'-dibromoacetophenone (B128361) to form UV-active phenacyl esters. google.com While specific HPLC methods for "L-Leucine, N-(cyclohexylcarbonyl)-" are not extensively documented in public literature, methods developed for other N-acyl amino acids can be adapted. For instance, a reversed-phase HPLC method could be employed, where the hydrophobicity of the cyclohexyl ring would lead to strong retention on a C18 column.
Post-column derivatization involves the separation of the underivatized analyte on the column, followed by reaction with a reagent before the detector. foodandnutritionresearch.net This method is advantageous for its robustness and minimal sample preparation, though it requires more complex instrumentation. For a compound like "L-Leucine, N-(cyclohexylcarbonyl)-," this approach would be less common as the inherent properties of the molecule may already be suitable for direct detection or pre-column techniques.
A comparison of common derivatization reagents used in amino acid analysis is presented below.
| Derivatization Reagent | Target Functional Group | Detection Method | Column Type | Advantages |
| o-Phthalaldehyde (OPA) | Primary amines | Fluorescence | Reversed-phase | High sensitivity, rapid reaction bertin-bioreagent.com |
| 9-Fluorenylmethyl chloroformate (FMOC) | Primary and secondary amines | Fluorescence | Reversed-phase | Reacts with secondary amines, stable derivatives google.com |
| Phenylisothiocyanate (PITC) | Primary and secondary amines | UV (254 nm) | Reversed-phase | Stable derivatives, good for protein hydrolysates foodandnutritionresearch.net |
| 2,4'-Dibromoacetophenone | Carboxylic acids | UV | Reversed-phase | Suitable for N-acylated amino acids google.com |
Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly popular technique for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography. mdpi.com HILIC utilizes a polar stationary phase (e.g., silica, amide, or zwitterionic) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. uva.nl This creates a water-enriched layer on the surface of the stationary phase, and separation is achieved through a partitioning mechanism of the analyte between this layer and the bulk mobile phase. mdpi.com
For the analysis of "L-Leucine, N-(cyclohexylcarbonyl)-," HILIC offers a powerful alternative to reversed-phase HPLC, particularly when analyzing it in complex biological matrices. The parent molecule, L-leucine, and other highly polar metabolites can be simultaneously analyzed alongside the more hydrophobic N-acylated derivative. nih.govresearchgate.net Coupling HILIC with tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, allowing for confident identification and quantification without the need for derivatization. nih.gov The high organic content of the HILIC mobile phase is also beneficial for enhancing ESI-MS ionization efficiency. uva.nl
| Stationary Phase Type | Typical Analytes | Separation Mechanism |
| Bare Silica | Very polar, basic compounds | Adsorption, Partitioning |
| Amide | Sugars, polar neutral compounds | Partitioning |
| Zwitterionic (e.g., sulfobetaine) | Charged and neutral polar compounds | Partitioning, Ion-exchange mdpi.com |
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods are indispensable for the definitive identification and structural characterization of "L-Leucine, N-(cyclohexylcarbonyl)-."
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule. For "L-Leucine, N-(cyclohexylcarbonyl)-," ¹H and ¹³C NMR would be primary tools for structural confirmation. The ¹H NMR spectrum would show characteristic signals for the protons of the leucine (B10760876) side chain, the alpha-proton, the amide proton, and the protons of the cyclohexyl ring.
Isotopic labeling can significantly enhance NMR studies, especially in complex biological systems. nih.gov For instance, using ¹³C- or ¹⁵N-labeled L-leucine as a precursor in a biological system allows for the tracking of the labeled atoms into metabolites like "L-Leucine, N-(cyclohexylcarbonyl)-." nih.govisotope.com This approach simplifies complex spectra and enables the use of more sensitive and specific NMR experiments, such as ¹H-¹⁵N HSQC, which is particularly useful for studying protein and peptide structures and their interactions. mdpi.com While specific NMR data for "L-Leucine, N-(cyclohexylcarbonyl)-" is not widely published, the chemical shifts can be predicted based on the known spectra of L-leucine and cyclohexanecarboxylic acid derivatives. For example, a study using a fluorine tag on leucine showed distinguishable chemical shifts in ¹⁹F-NMR, demonstrating the sensitivity of NMR to the chemical environment of the amino acid. nih.gov
| Nucleus | Typical Application for "L-Leucine, N-(cyclohexylcarbonyl)-" |
| ¹H | Provides information on the number and connectivity of protons. |
| ¹³C | Reveals the carbon skeleton of the molecule. |
| ¹⁵N | Used with isotopic labeling to study the amide bond and metabolic pathways. revvity.com |
| ¹⁹F | Can be used with a fluorine-containing acyl group for specific detection. nih.gov |
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule. For "L-Leucine, N-(cyclohexylcarbonyl)-," the molecular formula is C₁₃H₂₃NO₃, with a monoisotopic molecular weight of 241.1678 g/mol . 1stsci.com High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.
Tandem mass spectrometry (MS/MS) is used to obtain structural information through fragmentation analysis. The protonated molecule [M+H]⁺ of "L-Leucine, N-(cyclohexylcarbonyl)-" would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. Based on the fragmentation patterns of other N-acyl amino acids, the following key fragmentations would be expected:
Loss of water (-18 Da) from the carboxylic acid group.
Loss of the isobutyl group (C₄H₉, -57 Da) from the leucine side chain.
Cleavage of the amide bond , leading to the formation of a protonated cyclohexanecarboxamide (B73365) ion or a fragment corresponding to the leucine moiety.
Formation of an iminium ion from the leucine portion of the molecule.
A study on the fragmentation of isomeric amino acids like leucine and isoleucine demonstrated that even subtle structural differences can lead to distinct MS/MS spectra, allowing for their differentiation. rsc.org The fragmentation of N-acyl amino acid derivatives often shows characteristic losses related to both the amino acid and the acyl chain, providing a clear fingerprint for identification. nih.gov
Radiometric and Isotopic Labeling Techniques for Metabolic and Transport Studies
To understand the biological role of "L-Leucine, N-(cyclohexylcarbonyl)-," it is essential to study its metabolism and transport across cell membranes. Radiometric and stable isotopic labeling techniques are the primary methods for these investigations.
By synthesizing "L-Leucine, N-(cyclohexylcarbonyl)-" with a radioactive isotope, such as ¹⁴C or ³H, or a stable isotope, like ¹³C or ¹⁵N, its fate in a biological system can be traced. nih.govrevvity.com For example, a study using ¹⁴C-leucine in rats identified N-acetyl-leucine as a urinary metabolite, demonstrating that N-acetylation is a metabolic pathway for leucine. nih.gov This suggests that N-cyclohexylcarbonyl-L-leucine could also be a potential metabolite or that the cyclohexylcarbonyl group could be enzymatically cleaved or modified.
Isotopic labeling is also crucial for transport studies. Research has shown that N-acetylation of L-leucine dramatically alters its transport mechanism. While L-leucine is a substrate for the L-type amino acid transporter (LAT), N-acetyl-L-leucine is not. biorxiv.org Instead, N-acetyl-L-leucine is transported by organic anion transporters (OATs) such as OAT1 and OAT3. biorxiv.org This switch in transporter preference is due to the change in the physicochemical properties of the molecule upon N-acetylation, specifically the masking of the positively charged amino group. These findings are critical for understanding how "L-Leucine, N-(cyclohexylcarbonyl)-" might be absorbed, distributed, and excreted in the body.
The use of isotopically labeled compounds in conjunction with LC-MS allows for sensitive and specific quantification of the parent compound and its metabolites in various tissues and biofluids. nih.govnih.gov
| Isotope | Application | Detection Method | Key Findings for Related Compounds |
| ¹⁴C | Metabolic fate, mass balance | Liquid Scintillation Counting, HPLC-Radiodetection | N-acetyl-leucine identified as a metabolite of leucine. nih.gov |
| ³H | Transport studies, receptor binding | Liquid Scintillation Counting | Used to trace L-leucine in various biological studies. revvity.com |
| ¹³C | Metabolic flux analysis, structural elucidation | Mass Spectrometry, NMR Spectroscopy | L-[1-¹³C]leucine used to measure leucine turnover and oxidation. nih.gov |
| ¹⁵N | Amino acid metabolism, protein synthesis | Mass Spectrometry, NMR Spectroscopy | Can be used to simultaneously study the kinetics of two different amino acids. nih.gov |
Computational and Biophysical Modeling of N Cyclohexylcarbonyl L Leucine
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule by solving the Schrödinger equation, which describes the behavior of electrons. northwestern.eduwikipedia.org These methods, including Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, determine the electronic structure, which dictates the molecule's geometry, energy, and reactivity. charm-eu.eunih.gov
For N-(cyclohexylcarbonyl)-L-leucine, QM calculations can elucidate several key features:
Electron Density Distribution: This reveals the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), offering clues about potential sites for chemical reactions.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface. It identifies positive, negative, and neutral regions, which are critical for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a biological target. nih.gov
Table 1: Predicted Quantum Mechanical Properties of N-(Cyclohexylcarbonyl)-L-Leucine
| Property | Significance for Reactivity and Interaction |
| HOMO Energy | Indicates the energy of the most available electrons; higher energy suggests greater ease of donating electrons in a reaction. |
| LUMO Energy | Indicates the energy of the lowest-energy empty orbital; lower energy suggests a greater propensity to accept electrons. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, which correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
| Electron Density | Highlights electron-rich areas (e.g., around the carbonyl and carboxyl oxygen atoms) and electron-deficient areas, predicting sites for interaction. |
| MEP Surface | Visually maps regions of negative potential (e.g., near oxygen atoms), which are likely hydrogen bond acceptors, and positive potential (e.g., near the amide proton). |
These calculations provide a theoretical foundation for the molecule's behavior, guiding further investigation into its interactions and metabolic fate.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as N-(cyclohexylcarbonyl)-L-leucine, and a macromolecular target, typically a protein or enzyme. researchgate.netresearchgate.net
Molecular Docking: This process predicts the preferred orientation and binding affinity of the ligand when it binds to a receptor's active site. researchgate.netf1000research.com The procedure involves:
Preparation of the Receptor and Ligand: Three-dimensional structures of the target protein and N-(cyclohexylcarbonyl)-L-leucine are prepared. For the protein, this often involves adding hydrogen atoms and removing water molecules. f1000research.com
Conformational Sampling: The algorithm explores various possible conformations of the ligand within the defined binding site of the receptor.
Scoring: A scoring function estimates the binding free energy for each pose, ranking them to identify the most likely binding mode. The score considers factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.net
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted ligand-receptor complex in a simulated physiological environment over time. utupub.firesearchgate.net By solving Newton's equations of motion for every atom in the system, MD provides a dynamic view of the interaction. researchgate.net Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex.
Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.
Interaction Analysis: Tracks specific interactions, such as the formation and breaking of hydrogen bonds between the ligand and protein residues over the course of the simulation. researchgate.netnih.gov
These simulations can reveal, for instance, how the cyclohexyl group might fit into a hydrophobic pocket of a receptor, while the leucine (B10760876) and carbonyl moieties form specific hydrogen bonds with key amino acid residues. f1000research.comnih.gov
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Derivatized Amino Acids
The prediction of ADME properties is crucial in evaluating the potential of a compound to be a viable therapeutic agent. nih.goviapchem.org In silico models can estimate these properties before a compound is synthesized, saving time and resources. researchgate.net For a derivatized amino acid like N-(cyclohexylcarbonyl)-L-leucine, several key physicochemical and pharmacokinetic properties can be predicted.
These predictions are often evaluated against established guidelines, such as Lipinski's Rule of Five, to assess the compound's "drug-likeness." biotechnologia-journal.orgrroij.com
Table 2: Predicted ADME and Physicochemical Properties for N-(Cyclohexylcarbonyl)-L-Leucine
| Property | Predicted Value | Significance | Lipinski's Rule of Five Guideline |
| Molecular Weight (MW) | ~255.35 g/mol | Affects diffusion and absorption. | ≤ 500 |
| LogP (Lipophilicity) | ~2.5 - 3.5 | Measures water/oil solubility; influences absorption and distribution. | ≤ 5 |
| Topological Polar Surface Area (TPSA) | ~66.4 Ų | Correlates with passive molecular transport through membranes. | ≤ 140 Ų |
| Hydrogen Bond Donors | 2 | Number of atoms with attached hydrogen that can be donated in a hydrogen bond. | ≤ 5 |
| Hydrogen Bond Acceptors | 3 | Number of atoms that can accept a hydrogen bond. | ≤ 10 |
| Aqueous Solubility (logS) | Moderately low | Impacts absorption and formulation. | N/A |
Based on these predictions, N-(cyclohexylcarbonyl)-L-leucine would likely exhibit good membrane permeability and oral bioavailability. The combination of a lipophilic cyclohexyl group and the polar amino acid backbone creates a balanced molecule that adheres to the general parameters for drug-likeness.
Chemoinformatics and Database Mining for Related Structural Analogs
Chemoinformatics involves the use of computational methods to analyze large collections of chemical data. One of its key applications is database mining to identify structural analogs of a query molecule. By searching massive chemical databases such as PubChem, ChEMBL, or ZINC, researchers can find compounds with similar structures to N-(cyclohexylcarbonyl)-L-leucine.
The process typically involves:
Defining a Molecular Representation: The structure of N-(cyclohexylcarbonyl)-L-leucine is converted into a machine-readable format, often as a molecular fingerprint (a bitstring representing the presence or absence of specific structural features).
Similarity Searching: The fingerprint of the query molecule is compared against the fingerprints of all molecules in the database using a similarity metric, such as the Tanimoto coefficient.
Filtering and Analysis: The search returns a list of molecules ranked by their structural similarity. This list can be further filtered based on other properties (e.g., ADME predictions, commercial availability).
The purpose of finding structural analogs is multi-faceted:
Structure-Activity Relationship (SAR) Studies: By comparing the biological activity of similar compounds, researchers can understand which molecular features are critical for a desired effect. For example, one could investigate whether replacing the cyclohexyl group with a phenyl or cyclopentyl group enhances or diminishes its interaction with a target protein. nih.gov
Lead Optimization: Analogs may possess improved properties, such as higher potency, better solubility, or lower toxicity.
Patent Space Exploration: Identifying novel but related structures can be important for intellectual property claims.
This chemoinformatic approach places N-(cyclohexylcarbonyl)-L-leucine within the broader context of known chemical space, enabling a systematic exploration of its therapeutic or biological potential.
Conclusion and Future Research Trajectories for N Cyclohexylcarbonyl L Leucine Research
Synthesis and Optimization Challenges
The synthesis of N-(cyclohexylcarbonyl)-L-leucine typically involves the acylation of the amino group of L-leucine with cyclohexanecarboxylic acid or an activated derivative thereof. ontosight.ai While seemingly straightforward, this process presents several challenges that are the focus of ongoing optimization efforts. A primary concern is maintaining the stereochemical integrity of the chiral center in L-leucine, as racemization can lead to a mixture of enantiomers with potentially different biological activities.
Another significant challenge lies in the purification of the final product. The structural similarity between the starting materials and the product can complicate separation, necessitating advanced chromatographic techniques. Future research will likely focus on developing more efficient and scalable synthetic routes. This includes the exploration of green chemistry approaches, such as using mechanochemistry or supercritical CO2 technology, which have shown promise in the synthesis of related molecularly imprinted polymers for L-leucine. unl.pt The optimization of reaction conditions, including solvent systems, coupling reagents, and temperature control, is crucial for maximizing yield and purity while minimizing cost and environmental impact.
Table 1: Potential Synthetic Routes and Optimization Challenges
| Synthetic Approach | Description | Key Challenges & Future Research Focus |
| Acyl Chloride Method | L-leucine is reacted with cyclohexanecarbonyl chloride in the presence of a base. | Potential for over-reaction and difficult purification. Research may focus on flow chemistry to control reaction conditions precisely. |
| Carbodiimide Coupling | Cyclohexanecarboxylic acid is activated with a coupling agent (e.g., DCC, EDC) before reaction with L-leucine. | Racemization risk, removal of urea (B33335) byproducts. Future work could involve developing novel coupling agents with higher efficiency and fewer side products. |
| Enzymatic Synthesis | Use of enzymes like lipases or proteases to catalyze the amide bond formation. | Enzyme stability, substrate specificity, and reaction kinetics. Research into engineering enzymes for higher specificity towards N-acylation of leucine (B10760876) is a promising avenue. |
Elucidating Novel Biological Targets and Pathways
L-leucine is a well-established activator of the mTORC1 signaling pathway, a master regulator of protein synthesis and cell growth. nih.govnih.gov It exerts this control through a complex sensing mechanism involving proteins like Sestrins. nih.gov A critical future direction for N-(cyclohexylcarbonyl)-L-leucine research is to determine how this N-acylation affects its interaction with these known leucine-sensing and transport systems. The bulky, hydrophobic cyclohexylcarbonyl group could potentially hinder binding to leucine transporters or sensors, possibly transforming the molecule into an antagonist or a modulator of these pathways.
Furthermore, given that many biological processes involve protein-protein interactions mediated by specific amino acid residues, N-(cyclohexylcarbonyl)-L-leucine could be investigated as a tool to disrupt such interactions. For example, the conserved LXXLL motif (where L is leucine) is crucial for the interaction between nuclear receptors and their coactivators. nih.gov Future studies could explore whether peptides incorporating N-(cyclohexylcarbonyl)-L-leucine can modulate these interactions, opening up new therapeutic possibilities in areas like metabolic disease and cancer. Research is also needed to see if the compound affects other leucine-dependent pathways, such as its metabolism in adipose and muscle tissue or its role in neurotransmission. wikipedia.org
Advancements in Analytical and Computational Methodologies
The accurate detection and quantification of N-(cyclohexylcarbonyl)-L-leucine in complex biological matrices are essential for pharmacological and metabolic studies. High-performance liquid chromatography (HPLC) is a primary analytical tool, often requiring derivatization of the amino acid to enhance detection. shimadzu.comresearchgate.net Future advancements will likely involve the development of sensitive and specific methods using liquid chromatography-mass spectrometry (LC-MS), which can provide both quantification and structural confirmation without the need for derivatization. researchgate.netrsc.org
Computational chemistry offers powerful tools to predict the properties and behavior of N-(cyclohexylcarbonyl)-L-leucine, guiding experimental work. Molecular modeling can be used to simulate its three-dimensional structure and predict its binding affinity to potential protein targets. mdpi.com Quantum mechanics calculations can provide insights into the molecule's electronic structure and spectroscopic properties, aiding in the interpretation of experimental data from techniques like nuclear magnetic resonance (NMR). rsc.org The development of quantitative structure-activity relationship (QSAR) models, which correlate chemical structure with biological activity, could accelerate the design of more potent and specific derivatives for therapeutic applications. mdpi.com
Table 2: Comparison of Analytical and Computational Methodologies
| Methodology | Application to N-(cyclohexylcarbonyl)-L-leucine | Future Advancements |
| HPLC-UV/Fluorescence | Quantification in samples after pre- or post-column derivatization. shimadzu.comeuropa.eu | Development of novel, more stable derivatizing agents; miniaturization of systems. |
| LC-MS/MS | Highly sensitive and specific quantification and structural identification in complex mixtures. rsc.org | Higher resolution mass analyzers for improved specificity; coupling with ion mobility for isomeric separation. |
| Molecular Docking | Predicting binding modes and affinities to biological targets like enzymes and receptors. mdpi.com | Incorporation of protein flexibility and explicit solvent models for more accurate predictions. |
| Quantum Mechanics | Calculating molecular properties (e.g., charge distribution, NMR shifts) to understand reactivity and spectroscopy. rsc.org | Application to larger systems to model interactions within a protein binding pocket more accurately. |
Potential Contributions to Chemical Biology and Drug Discovery Efforts
The development of tailor-made amino acids is a cornerstone of modern medicinal chemistry and drug discovery. nih.gov These modified building blocks allow for the synthesis of peptides and small molecules with enhanced properties, such as increased stability, altered conformation, and improved cell permeability. N-(cyclohexylcarbonyl)-L-leucine represents a valuable addition to this chemical toolbox.
In chemical biology, this compound could be used as a chemical probe to investigate biological processes involving leucine. nih.gov For instance, its incorporation into peptides could help elucidate the role of specific leucine residues in protein function and signaling. In drug discovery, N-(cyclohexylcarbonyl)-L-leucine can serve as a lead compound or a scaffold for the development of new therapeutics. Its structural features may allow it to target protein-protein interfaces or enzyme active sites that recognize leucine. Given leucine's role in metabolic regulation, derivatives of this compound could be explored for the treatment of metabolic syndrome, a condition that has been linked to mTOR signaling. nih.gov The structural similarity to other biologically active N-acyl amino acids suggests potential applications in inhibiting enzymes or modulating receptors in various disease contexts. ontosight.aibertin-bioreagent.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
